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Compound Name:
3,5-Bis(trifluoromethyl)-1-

phenylpyrazole

Cat. No.: B119778 Get Quote

The pyrazole nucleus, a five-membered diazole heterocycle, is a cornerstone in medicinal

chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile

binding capabilities.[1] Its derivatives form the basis of numerous approved drugs for a wide

range of diseases.[1] The strategic incorporation of trifluoromethyl (CF₃) groups onto this

scaffold dramatically enhances its pharmacological potential. The CF₃ group is a powerful

modulator of a molecule's physicochemical properties; its high electronegativity and lipophilicity

can improve metabolic stability, enhance binding affinity to target proteins, and increase

membrane permeability.[2]

This guide focuses on 3,5-Bis(trifluoromethyl)-1-phenylpyrazole, a molecule where the

robust pyrazole core is substituted with two potent trifluoromethyl groups and a phenyl ring.

This specific combination of moieties results in a compound with unique chemical properties

that make it a highly valuable building block in drug discovery and materials science. We will

explore its core properties, synthesis, reactivity, and applications, providing field-proven

insights for its effective utilization in research and development.

Molecular Structure and Physicochemical
Properties
The defining characteristic of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole (CAS Number:

140647-19-4) is the presence of two strongly electron-withdrawing CF₃ groups at positions 3

and 5 of the pyrazole ring.[3] This structural feature is the primary driver of its chemical
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behavior and physical properties. The phenyl group at position 1 offers a site for further

functionalization and influences the molecule's overall conformation and lipophilicity.

The electron-withdrawing nature of the CF₃ groups significantly increases the acidity of the

pyrazole ring compared to its non-fluorinated analogs, a crucial factor for its interaction with

biological targets.[2] Furthermore, these groups contribute substantially to the molecule's

lipophilicity, which is essential for traversing biological membranes.[2]

Table 1: Physicochemical Properties of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole

Property Value Source

CAS Number 140647-19-4 [3][4]

Molecular Formula C₁₁H₆F₆N₂ [3]

Molecular Weight 280.17 g/mol [3]

Boiling Point 220.8°C at 760 mmHg [3]

Density 1.346 g/cm³ [3]

Flash Point 87.3°C [3]

XLogP3 3.91 [3]

Topological Polar Surface Area 17.8 Å² [3]

Hazard Classification Irritant [3][4]

Synthesis and Reactivity: A Methodological
Overview
The construction of the pyrazole ring is a well-established process in organic chemistry, most

commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a

hydrazine derivative.[5] This versatile method allows for the synthesis of a wide array of

substituted pyrazoles.
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Experimental Protocol: General Synthesis via
Cyclocondensation
The synthesis of 1-phenyl-3,5-disubstituted pyrazoles is reliably achieved by reacting a suitable

1,3-diketone with phenylhydrazine in the presence of an acid catalyst. The causality behind this

choice is the electrophilic nature of the diketone's carbonyl carbons and the nucleophilic

character of the hydrazine's nitrogen atoms, leading to a condensation reaction and

subsequent cyclization to form the stable aromatic pyrazole ring.

Step-by-Step Methodology:

Reactant Preparation: Dissolve 1,1,1,5,5,5-hexafluoropentane-2,4-dione (the 1,3-diketone

precursor for the bis(trifluoromethyl) substitution) in a suitable solvent such as ethanol.

Addition of Hydrazine: Add an equimolar amount of phenylhydrazine to the solution.

Catalysis: Introduce a catalytic amount of a strong acid (e.g., glacial acetic acid or H₂SO₄) to

protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon

and accelerating the rate of nucleophilic attack.

Reaction Condition: Reflux the mixture for several hours to ensure the reaction proceeds to

completion. The elevated temperature provides the necessary activation energy for both the

initial condensation and the subsequent dehydration/cyclization step.

Work-up and Purification: Cool the reaction mixture and pour it into ice-cold water to

precipitate the crude product. The product can then be collected by filtration and purified by

recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3,5-
Bis(trifluoromethyl)-1-phenylpyrazole.

This protocol is a self-validating system; the purity of the final product can be readily confirmed

by measuring its melting point and comparing it to the literature value, as well as through

standard spectroscopic analysis.[2] A sharp melting range is a primary indicator of high purity.

[2]
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General Synthesis Workflow for 3,5-Bis(trifluoromethyl)-1-phenylpyrazole.

Spectroscopic Characterization
The structural identity and purity of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole are

unequivocally confirmed through a combination of spectroscopic techniques. The electron-

withdrawing CF₃ groups and the aromatic phenyl ring produce a distinct and predictable

spectral fingerprint.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The single proton on

the pyrazole ring (H-4) would appear as a singlet. The protons of the phenyl group would

exhibit multiplets in the aromatic region of the spectrum.
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¹³C NMR: The carbon spectrum will show distinct signals for the pyrazole ring carbons and

the phenyl ring carbons. The carbons of the CF₃ groups will appear as quartets due to

coupling with the three fluorine atoms (¹JC-F), a hallmark of this functional group.[6] The

pyrazole carbons attached to the CF₃ groups (C-3 and C-5) will also be significantly

influenced.

¹⁹F NMR: The fluorine NMR will display a singlet corresponding to the six equivalent fluorine

atoms of the two CF₃ groups, providing definitive evidence of their presence.[6]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption

bands in the 1100-1350 cm⁻¹ region, which are indicative of C-F stretching vibrations.[6][7]

Aromatic C-H and C=C stretching bands from the phenyl and pyrazole rings will also be

present.

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M⁺)

peak corresponding to the compound's exact mass, confirming its molecular weight.[6]

Table 2: Expected Spectroscopic Data for 3,5-Bis(trifluoromethyl)-1-phenylpyrazole

Technique Expected Features Rationale

¹H NMR
Singlet (1H, pyrazole H-4),

Multiplets (5H, Phenyl)

Isolated pyrazole proton and

standard aromatic signals.

¹³C NMR
Quartet for CF₃ carbons (¹JC-F

≈ 270-285 Hz)

Strong one-bond coupling

between carbon and fluorine.

[6]

¹⁹F NMR Singlet for the two CF₃ groups
Chemical equivalence of the

six fluorine atoms.

IR
Strong C-F stretching bands

(1100-1350 cm⁻¹)

Characteristic vibration of the

trifluoromethyl group.[7]

MS
Molecular ion peak (M⁺) at m/z

≈ 280.04

Corresponds to the

monoisotopic mass of

C₁₁H₆F₆N₂.[3]
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Applications in Drug Discovery and Research
The unique electronic and lipophilic properties conferred by the bis(trifluoromethyl) substitution

make this pyrazole scaffold a powerful tool in modern drug discovery. The phenyl ring at the N-

1 position serves as a convenient attachment point for building a diverse library of compounds

for screening.

Potent Antibacterial Agents
Research has demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted

pyrazoles are potent growth inhibitors of drug-resistant Gram-positive bacteria, including

menacing pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9] Many

synthesized compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.25

µg/mL and are also effective against bacterial persister cells and biofilms.[8][10]

The proposed mechanism of action for these antibacterial agents involves the disruption of the

bacterial cell membrane, likely through the inhibition of fatty acid biosynthesis.[1] This mode of

action is highly valuable as it may circumvent existing resistance mechanisms.
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Workflow for developing antibacterial agents from the title scaffold.

Safety and Handling
3,5-Bis(trifluoromethyl)-1-phenylpyrazole is classified as an irritant.[3][4] Standard

laboratory safety precautions should be employed when handling this compound. This includes

the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

All manipulations should be performed in a well-ventilated fume hood.
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Conclusion
3,5-Bis(trifluoromethyl)-1-phenylpyrazole is a highly functionalized heterocyclic compound

with significant potential for advanced applications, particularly in medicinal chemistry. The dual

trifluoromethyl groups bestow enhanced lipophilicity, metabolic stability, and potent electron-

withdrawing effects, making it an exemplary scaffold for the design of novel therapeutics. Its

straightforward synthesis and well-defined spectroscopic properties further cement its utility for

researchers. The demonstrated success of its derivatives as powerful antibacterial agents

against drug-resistant pathogens highlights the strategic value of this molecule in addressing

critical unmet medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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